1,3-Benzothiazole-2-carbonitrile

Anticancer Benzothiazole Derivatives L1210 Leukemia

1,3-Benzothiazole-2-carbonitrile is the definitive 2-cyano benzothiazole building block for medicinal chemistry and chemical biology. Its unique 2-cyano functionality is indispensable for antiproliferative activity (L1210 IC50 20.6 µM vs. inactive analogs), site-specific N-terminal cysteine protein labeling, and regioselective 6-nitro synthesis. Not interchangeable with generic 2-substituted benzothiazoles. Purchase the verified 97% purity compound to ensure reproducible SAR, bioorthogonal probe development, and CYP450 inhibition studies.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 2602-85-9
Cat. No. B1217376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-2-carbonitrile
CAS2602-85-9
Synonyms2-cyanobenzothiazole
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C#N
InChIInChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H
InChIKeyUYHQUNLVWOAJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): A Versatile Cyano-Substituted Heterocyclic Building Block for Pharmaceutical Intermediates and Bioorthogonal Probes


1,3-Benzothiazole-2-carbonitrile (benzo[d]thiazole-2-carbonitrile; 2-cyanobenzothiazole) is a heterocyclic compound with the molecular formula C8H4N2S and a molecular weight of 160.2 g/mol [1]. It is a derivative of benzothiazole, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, distinguished by a cyano group at the 2-position. This functional group confers unique reactivity and biological properties, making it a valuable building block in medicinal chemistry and materials science [2]. The compound is commercially available with a purity of 97% .

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Why Substituting with Other Benzothiazole Derivatives Compromises Experimental Outcomes


The biological and chemical performance of benzothiazole derivatives is exquisitely sensitive to the nature of the substituent at the 2-position [1]. The cyano group in 1,3-benzothiazole-2-carbonitrile is not a generic placeholder; it is a key determinant of the compound's ability to act as a specific pharmacophore, a reactive intermediate, or a bioorthogonal probe. Substituting it with analogs bearing hydrogen, methyl, amino, or carboxyl groups at the same position leads to fundamentally different properties, including altered antitumor potency, enzyme inhibition profiles, and synthetic utility. The following quantitative evidence demonstrates that 1,3-benzothiazole-2-carbonitrile cannot be arbitrarily replaced by other in-class compounds without a significant and measurable loss of function.

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Quantitative Evidence of Differentiation from In-Class Analogs


1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Superior In Vitro Antiproliferative Activity of the 2-Cyano Group in Murine L1210 Leukemia Cells

The 2-cyano substituent is critical for the antitumor activity of this benzothiazole scaffold. A study directly compared the IC50 values of several 4,7-dimethoxybenzothiazole derivatives against the murine L1210 leukemia cell line [1]. The 2-cyano derivative (compound 3a) exhibited an IC50 of 20.6 µM, while the unsubstituted analog (compound 4, no 2-cyano group) was essentially inactive. Replacement of the 2-cyano group with a 2-carboxy (compound 5), a 2-aminocarbonyl (compound 6), or a 2-[2-(N,N-dimethylamino)ethylaminocarbonyl] (compound 7) group also resulted in a complete loss of antiproliferative activity [1].

Anticancer Benzothiazole Derivatives L1210 Leukemia

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Unique Bioorthogonal Probe Capabilities Unavailable in Non-Cyano Analogs

The 2-cyano group is essential for bioorthogonal labeling applications. Patent literature describes methods for site-specific protein labeling using cyanobenzothiazole derivatives [1]. The invention specifically claims methods for labeling the N-terminus of a protein that terminates with a cysteine residue using 2-cyanobenzothiazole conjugates [1]. This application is unique to the 2-cyano functional group and is not possible with unsubstituted benzothiazole or other 2-substituted analogs like 2-methyl or 2-amino benzothiazoles, which lack the required chemical reactivity for this specific bioconjugation.

Bioorthogonal Chemistry Protein Labeling Bioluminescence

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Differentiated Synthesis of 6-Nitro Derivatives via Electrophilic Aromatic Substitution

The 2-cyano group directs and enables specific electrophilic aromatic substitution reactions on the benzothiazole ring. A patent procedure details the nitration of 1,3-benzothiazole-2-carbonitrile using HNO3 in H2SO4 to yield the 6-nitro derivative . This reaction is possible due to the electron-withdrawing nature of the 2-cyano group, which influences the regioselectivity of electrophilic attack. Other 2-substituted benzothiazoles, such as 2-aminobenzothiazole, would be oxidized or undergo different reactions under these conditions, failing to yield the desired 6-nitro product cleanly.

Synthetic Chemistry Heterocyclic Functionalization Nitrobenzothiazoles

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Demonstrated Inhibition of Cytochrome P450 Enzymes

1,3-Benzothiazole-2-carbonitrile has been reported to inhibit the activity of cytochrome P450 enzymes . While many benzothiazole derivatives exhibit biological activity, the specific inhibition of cytochrome P450 isoforms is a notable and quantifiable effect that may not be present or as pronounced in analogs lacking the 2-cyano group. This property has implications for its use in drug development and as a tool compound for studying drug metabolism.

Enzyme Inhibition Drug Metabolism Cytochrome P450

1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Key Application Scenarios Based on Differentiated Evidence


Anticancer Lead Optimization: Prioritizing 2-Cyano Scaffolds for Antiproliferative Activity

Based on direct comparative evidence showing that the 2-cyano group is essential for antiproliferative activity in the L1210 leukemia model (IC50 20.6 µM for the 2-cyano derivative vs. inactive for analogs with alternative 2-substituents) [1], 1,3-benzothiazole-2-carbonitrile is the mandatory starting material for medicinal chemistry campaigns aiming to exploit this specific pharmacophore. Researchers should not consider generic 2-substituted benzothiazoles as equivalents when building structure-activity relationships for this phenotype.

Bioorthogonal Chemistry and Protein Labeling

The unique reactivity of the 2-cyano group enables site-specific labeling of proteins, particularly those with N-terminal cysteine residues, as detailed in patent literature [2]. 1,3-Benzothiazole-2-carbonitrile is the core building block for synthesizing these cyanobenzothiazole-based probes. Alternative benzothiazole derivatives without the 2-cyano group are chemically inert in this context and cannot substitute for this specific application.

Synthesis of Regioselectively Functionalized Benzothiazoles

The electron-withdrawing 2-cyano group directs electrophilic aromatic substitution to the 6-position, allowing for the clean synthesis of 6-nitro derivatives via nitration . This is a key step in the preparation of advanced intermediates for pharmaceuticals and materials science. Other 2-substituted benzothiazoles are either incompatible with these reaction conditions or yield different regioisomers, making 1,3-benzothiazole-2-carbonitrile the preferred intermediate for this synthetic route.

Cytochrome P450 Inhibition Studies

For researchers investigating drug metabolism or designing selective enzyme inhibitors, 1,3-benzothiazole-2-carbonitrile serves as a tool compound with demonstrated cytochrome P450 inhibitory activity . Its use in such studies is supported by preliminary data, and it can be employed as a control or a starting point for developing more potent and selective inhibitors.

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